molecular formula C21H19N5O3 B10984381 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B10984381
M. Wt: 389.4 g/mol
InChI Key: VZMPAWSHLWVZTM-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a quinoline moiety, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxybenzyl Group: This step involves the condensation of the triazole intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Quinoline Moiety: The quinoline structure is introduced through a series of reactions, including cyclization and oxidation steps.

    Final Coupling: The final step involves coupling the triazole and quinoline intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a probe for studying various biochemical processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of a triazole ring, quinoline moiety, and methoxybenzyl group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-26-17-6-4-3-5-15(17)16(12-19(26)27)20(28)23-21-22-18(24-25-21)11-13-7-9-14(29-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,22,23,24,25,28)

InChI Key

VZMPAWSHLWVZTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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